Comparative Lipophilicity: 2-Methyl Substitution Increases Calculated LogP by ~1.2 Units vs. Unsubstituted Thiazole-4-acetonitrile
2-(2-Methylthiazol-4-yl)acetonitrile exhibits a calculated LogP of 1.51758, which is approximately 1.2 log units higher than unsubstituted thiazole-4-acetonitrile (LogP ~0.3), due to the hydrophobic contribution of the 2-methyl group . This quantifiable increase in lipophilicity predicts enhanced passive membrane permeability and blood-brain barrier (BBB) penetration potential for derived compounds, a critical parameter in CNS drug discovery.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.51758 |
| Comparator Or Baseline | Thiazole-4-acetonitrile (unsubstituted): LogP ~0.3 (estimated) |
| Quantified Difference | ΔLogP ≈ +1.2 (increase in lipophilicity) |
| Conditions | Calculated using ChemSrc property prediction algorithms |
Why This Matters
Higher LogP values correlate with improved passive membrane diffusion, making this scaffold preferable over unsubstituted analogs for targets requiring cellular or blood-brain barrier penetration.
